1,7-diallyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Diallyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and two allyl groups attached to a triazino-purine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Scientific Research Applications
1,7-Diallyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Materials Science: The unique structural features of the compound make it suitable for use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Preparation Methods
The synthesis of 1,7-diallyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with propargyl bromide in the presence of a base such as triethylamine . This reaction selectively produces the thiopropargylated triazole, which can then undergo further functionalization to introduce the allyl and methyl groups. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, such as using different solvents, catalysts, and temperature controls .
Chemical Reactions Analysis
1,7-Diallyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition with azides, to form triazole derivatives.
Mechanism of Action
The mechanism of action of 1,7-diallyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets. For example, in cancer cells, the compound may inhibit the activity of kinases such as CDK2, leading to cell cycle arrest and apoptosis . The compound’s antimicrobial activity is likely due to its ability to disrupt essential cellular processes in bacteria and fungi, such as cell wall synthesis or protein function .
Comparison with Similar Compounds
1,7-Diallyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can be compared to other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with different substituents, these compounds also exhibit kinase inhibitory activity and are being studied for their anticancer properties.
Triazolo-pyrazine: These compounds share the triazole core and are known for their antimicrobial and anticancer activities.
Properties
IUPAC Name |
3-(4-fluorophenyl)-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2/c1-4-10-25-18(28)16-17(24(3)20(25)29)22-19-26(16)12-15(23-27(19)11-5-2)13-6-8-14(21)9-7-13/h4-9H,1-2,10-12H2,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFYKWCSHZUILD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3CC(=NN(C3=N2)CC=C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.